molecular formula C10H5BrClF B13631425 4-Bromo-1-chloro-2-fluoronaphthalene

4-Bromo-1-chloro-2-fluoronaphthalene

Cat. No.: B13631425
M. Wt: 259.50 g/mol
InChI Key: XSWOXCYZNAENSL-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-fluoronaphthalene is an organic compound with the molecular formula C10H5BrClF It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions. One common method is the selective bromination, chlorination, and fluorination of naphthalene derivatives. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted naphthalenes.

Scientific Research Applications

4-Bromo-1-chloro-2-fluoronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of biological systems, especially in the development of fluorescent probes and imaging agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-fluoronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 1-Bromo-4-fluoronaphthalene
  • 4-Bromo-2-chloro-1-fluoronaphthalene
  • Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-

Comparison: 4-Bromo-1-chloro-2-fluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the presence of multiple halogens can influence its behavior in substitution and coupling reactions, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C10H5BrClF

Molecular Weight

259.50 g/mol

IUPAC Name

4-bromo-1-chloro-2-fluoronaphthalene

InChI

InChI=1S/C10H5BrClF/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H

InChI Key

XSWOXCYZNAENSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)F)Br

Origin of Product

United States

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